Glucitol-lysine

Immunogenicity Antibody Titer Glycation Adduct

Glucitol-lysine (ε-N-(1-deoxy-D-glucitol-1-yl)-L-lysine; glucitollysine) is a chemically defined, reduced hexose–amino acid adduct formed by the non-enzymatic reaction of glucose with the ε-amino group of lysine residues in proteins, stabilized via sodium borohydride reduction of the labile Schiff base. With molecular formula C₁₂H₂₆N₂O₇ and a monoisotopic mass of 310.174 Da, it serves as the direct, stable proxy for early-stage glycation (Amadori precursor) and is the primary epitope recognized by anti-glycated-protein antibodies.

Molecular Formula C12H26N2O7
Molecular Weight 310.34 g/mol
CAS No. 64609-73-0
Cat. No. B1206824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucitol-lysine
CAS64609-73-0
Synonymsepsilon-N-(1-deoxy-D-glucitol-1-yl)L-lysine
glucitol-lysine
glucitollysine
Molecular FormulaC12H26N2O7
Molecular Weight310.34 g/mol
Structural Identifiers
SMILESC(CCNCC(C(C(C(CO)O)O)O)O)CC(C(=O)O)N
InChIInChI=1S/C12H26N2O7/c13-7(12(20)21)3-1-2-4-14-5-8(16)10(18)11(19)9(17)6-15/h7-11,14-19H,1-6,13H2,(H,20,21)/t7-,8-,9+,10+,11+/m0/s1
InChIKeyJNFQXAUVKUQSKQ-FBDQPXRJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glucitol-lysine (CAS 64609-73-0) – A Validated Standard for Non-Enzymatic Glycation Quantitation


Glucitol-lysine (ε-N-(1-deoxy-D-glucitol-1-yl)-L-lysine; glucitollysine) is a chemically defined, reduced hexose–amino acid adduct formed by the non-enzymatic reaction of glucose with the ε-amino group of lysine residues in proteins, stabilized via sodium borohydride reduction of the labile Schiff base [1] [2]. With molecular formula C₁₂H₂₆N₂O₇ and a monoisotopic mass of 310.174 Da, it serves as the direct, stable proxy for early-stage glycation (Amadori precursor) and is the primary epitope recognized by anti-glycated-protein antibodies [3].

Why Glucitol-lysine Cannot Be Replaced by Fructosyl-lysine, CML, or Other Glycation Adducts in Quantitative Assays


Structurally and immunochemically related lysine adducts—notably fructosyl-lysine (the unreduced Amadori product), Nε-carboxymethyl-lysine (CML; an advanced glycation end-product, AGE), and mannitol-lysine (the epimeric hexitol adduct)—co-exist in glycated proteins but differ fundamentally in chemical stability, epitope specificity, and biological origin [1] [2]. Glucitol-lysine is uniquely resistant to tryptic cleavage at the modified lysine, enabling unambiguous site-specific quantitation of the primary glycation locus (e.g., Lys-525 in human serum albumin), a property not shared by fructosyl-lysine [3]. Anti-hexitol-lysine antibodies preferentially recognize the glucose-derived glucitol adduct over the mannitol epimer in ELISA and immunoblot, while CML arises via both glycation and lipid peroxidation pathways, confounding its use as a pure glycation marker [2] [4].

Glucitol-lysine: Head-to-Head Quantitative Differentiation Against Fructosyl-lysine, CML, and Mannitol-lysine


Glucitol-lysine Elicits Higher-Titer, Higher-Affinity Antibody Responses Than Fructosyl-lysine

In a head-to-head immunization study in guinea pigs, glucitol-lysine-derivatized LDL (reduced adduct) generated antiserum of significantly higher titer and affinity compared to LDL modified with fructosyl-lysine (the native Amadori product formed in the absence of reducing agent) [1]. The difference was not merely qualitative: the anti-fructosyl-lysine antiserum was explicitly described as 'of lower titer and affinity,' establishing glucitol-lysine as the superior hapten for immunoassay development [1].

Immunogenicity Antibody Titer Glycation Adduct

Anti-Hexitol-Lysine Antibody Preferentially Recognizes Glucitol-Lysine Over Mannitol-Lysine

Polyclonal anti-hexitol-lysine IgG raised against a mixture of 1-glucitol-lysine and 1-mannitol-lysine was shown to preferentially recognize the glucose-derived glucitol adduct over the mannitol epimer, as judged by ELISA and immunoblot analysis [1]. This preferential recognition was observed in the presence of sodium borohydride, indicating that the reduced glucitol-lysine epitope, not its mannitol counterpart, is the dominant immunoreactive species.

Antibody Specificity ELISA Immunoblot

Diabetic vs. Non-Diabetic Glucitol-lysine Elevation: 2- to 5-Fold Increase Across Multiple Proteins

Multiple independent studies quantify substantially elevated glucitol-lysine content in diabetic versus non-diabetic tissues. Serum reduced glycosylated albumin measured by monoclonal anti-glucitol-lysine RIA was 2.63 ± 0.35 nmol/mg HSA in diabetic patients (n=32) versus 0.53 ± 0.05 nmol/mg HSA in healthy subjects (n=38) [1]. In glomerular basement membrane collagen, glucitol-lysine content was approximately twofold higher in diabetic versus nondiabetic samples (P < 0.001) [2]. Diabetic total plasma proteins and isolated lipoproteins contained at least threefold more immunochemically detectable glucitollysine residues than nondiabetic controls after NaBH₄ reduction [3].

Diabetes Biomarker Glycated Albumin Glomerular Basement Membrane

Glucitol-lysine as a Unique Standard for HPLC-Based Quantitation with Low-Nanogram Sensitivity

A validated ion-exchange/reverse-phase HPLC method using synthetic glucitol-lysine as the calibration standard achieved quantitation of the reduced glucose-lysine adduct in plasma protein hydrolysates with sensitivity down to the low nanogram range and specificity confirmed by mass spectrometry [1]. The method exploits the chemical stability of the reduced adduct—in contrast to the acid-labile fructosyl-lysine, which degrades during HCl hydrolysis—making glucitol-lysine the only adduct suitable for accurate post-hydrolysis quantitation. Measured glucitol-lysine in type I diabetic plasma correlated significantly with HbA₁ (r-value not abstracted), but not with acute plasma glucose, confirming its utility as a stable, time-integrated glycemic marker.

HPLC Assay Analytical Standard Fluorescence Detection

Glucitol-lysine Marks the Predominant In Vivo Glycation Site (Lys-525) on Human Serum Albumin and Confers Trypsin Resistance

In a definitive mapping study, reductive [³H]borohydride labeling followed by tryptic digestion of human serum albumin identified a single major glycated peptide corresponding to residues 525–534, with glucitol-lysine as the N-terminal residue [1]. This glucitol-lysine residue was found to be 'totally resistant to cleavage by trypsin,' a property that both enabled the unambiguous identification of Lys-525 as the predominant in vivo glycation site and distinguishes glucitol-lysine from unmodified lysine and the fructosyl-lysine adduct, which do not confer such resistance.

Site-Specific Glycation Trypsin Resistance Human Serum Albumin

Disease-Specific Accumulation of Hexitol-Lysine (Glucitol-Lysine) in Alzheimer's Disease and ALS Neurons Contrasts with CML's Dual Origin

In situ immunohistochemical analysis of Alzheimer's disease (AD) brain tissue demonstrated that both hexitol-lysine (glucitol-lysine) and CML were increased in neurons containing neurofibrillary pathology [1]. Critically, CML can arise from both glycation and lipid peroxidation pathways, whereas hexitol-lysine is solely a product of glycation [1]. In ALS and spinobulbar muscular atrophy spinal cords, anti-1-hexitol-lysine antibody detected the Amadori adduct in axonal spheroids and atrophic neurons but not in age-matched controls, indicating disease-specific, not aging-related, accumulation [2].

Neurodegeneration Alzheimer's Disease ALS

High-Impact Procurement Scenarios for Glucitol-lysine Based on Differential Evidence


Development of Monoclonal or Polyclonal Anti-Glycated-Protein Antibodies for Diagnostic Kits

Glucitol-lysine, conjugated to carrier proteins, is the immunogen of choice for generating antibodies against early-stage glycation adducts. Evidence from Witztum et al. [1] shows that glucitol-lysine-derivatized LDL elicits higher-titer, higher-affinity antisera than fructosyl-lysine-derivatized LDL, while Myint et al. [2] demonstrate that anti-hexitol-lysine antibodies preferentially recognize the glucose adduct over mannitol-lysine, ensuring epitope specificity.

Calibration Standard for HPLC and LC-MS/MS Quantitation of Protein Glycation in Clinical or Preclinical Studies

Synthetic glucitol-lysine of defined purity serves as the primary calibration standard in ion-exchange/reverse-phase HPLC methods with fluorescence detection, achieving low-nanogram sensitivity as validated by Schmid et al. [3]. Its acid stability during 6 N HCl hydrolysis makes it uniquely suitable for total protein-bound glycation analysis, a workflow where the unreduced Amadori product fructosyl-lysine degrades [3].

Site-Specific Mapping of Glycation Hotspots in Therapeutic Proteins or Long-Lived Structural Proteins

Glucitol-lysine's complete resistance to tryptic cleavage, as demonstrated for the Lys-525 site of human serum albumin by Garlick and Mazer [4], enables a built-in enrichment strategy for glycated peptides. This property is leveraged in proteomic workflows employing reductive [³H]borohydride labeling, trypsin digestion, and boronic acid affinity chromatography to map glycation sites in recombinant biologics or tissue collagens.

Immunohistochemical Studies Differentiating Glycation-Specific Damage from Oxidative Lipid Damage in Neurodegenerative Disease Tissue

Anti-hexitol-lysine (anti-glucitol-lysine) antibodies provide glycation-specific immunohistochemical staining in Alzheimer's disease and ALS spinal cord tissue, as shown by Castellani et al. [5] and Kikuchi et al. [6]. Unlike anti-CML antibodies, which detect adducts from both glycation and lipid peroxidation, anti-glucitol-lysine staining unambiguously identifies pure glycation damage, enabling mechanistic dissection of oxidative versus carbonyl stress pathways.

Quote Request

Request a Quote for Glucitol-lysine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.